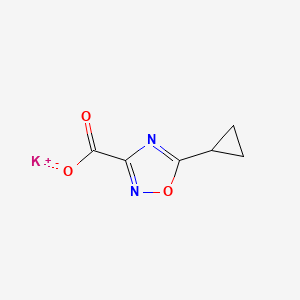
2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one, commonly referred to as 3-hydroxyazetidine, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine, containing an azetidine ring structure with a hydroxy group at the 3-position. 3-hydroxyazetidine is a colorless, crystalline solid with a melting point of 88-90°C. It is soluble in water, alcohols, and most organic solvents. It is a highly versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and biochemical research.
Wissenschaftliche Forschungsanwendungen
Synthesis of Transition Metal Complexes
The compound could potentially be used in the synthesis of transition metal complexes with Schiff bases . These complexes have been found to possess significant antibacterial activity, making them useful in the development of new antibacterial agents .
Antibacterial Activity
The compound, when used in the synthesis of Schiff bases, could potentially exhibit antibacterial properties . This could make it valuable in the development of new treatments for bacterial infections .
Antifungal Activity
Similar to its potential antibacterial properties, the compound could also exhibit antifungal properties when used in the synthesis of Schiff bases . This could be useful in the development of new antifungal treatments .
Antitumor Activity
The compound could potentially be used in the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles, which have been found to exhibit antitumor activity . This could make it valuable in cancer research and the development of new cancer treatments .
Antioxidant Activity
The compound could potentially exhibit antioxidant properties when used in the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles . This could make it useful in various areas of research, including the development of treatments for diseases caused by oxidative stress .
Synthesis of Other Bioactive Compounds
The compound could potentially be used as a building block in the synthesis of various other bioactive compounds . This could make it valuable in a wide range of research applications .
Eigenschaften
IUPAC Name |
2-amino-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHWJSGFTRATRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)



![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)
